molecular formula C5HClN2O2S2 B488372 5-Chlorothieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid CAS No. 192878-32-3

5-Chlorothieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid

Cat. No. B488372
CAS RN: 192878-32-3
M. Wt: 220.7g/mol
InChI Key: SULMCWUDFGQREH-UHFFFAOYSA-N
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Description

5-Chlorothieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid is a chemical compound with the CAS Number: 192878-32-3 . It has a molecular weight of 222.68 .


Synthesis Analysis

The synthesis of similar compounds has been reported in various studies. For instance, a study reported the synthesis of 1,3,4-thiadiazoles via reaction of hydrazonoyl halides with alkyl carbothioates . Another study reported the synthesis of a colorless liquid compound through a process that involved warming the mixture to room temperature and stirring for 16 hours .


Molecular Structure Analysis

The molecular structure of 5-Chlorothieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid includes elements such as carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur . The InChI key for this compound is XJGHTORPKYQWTM-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Chlorothieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid include a molecular weight of 222.68 . The compound is stored at a temperature of 28 C .

Scientific Research Applications

  • Plant Protecting Agents : Thieno[2,3-d][1,2,3]thiadiazole-6-carboxylates are identified as highly potent inducers of systemic acquired resistance (SAR) in plants, making them valuable for agricultural applications as plant protecting agents (Stanetty, Jaksits, & Mihovilovic, 1999).

  • Synthesis of Heterocyclic Compounds : These compounds are used in the synthesis of various heterocyclic compounds with potential biological activity. They have been utilized to create novel heterocyclic assemblies containing multiple azole rings, which are significant for their potential in pharmaceuticals (Petkevich et al., 2021).

  • Novel Plant Activators : A series of novel plant activators based on thieno[2,3-d]-1,2,3-thiadiazole-6-carboxylate were synthesized, showing good efficacy against various plant diseases. Some compounds showed more potency than commercialized plant activators (Qingshan et al., 2013).

  • Synthesis of Fused Triazolo Thiadiazol Derivatives : The compounds are used in synthesizing novel fused triazolo thiadiazol derivatives, which are of interest in medicinal chemistry (Nagaraju et al., 2013).

  • Antibacterial Activities : Derivatives of thieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid have been investigated for their antibacterial activities against various microorganisms, highlighting their potential in developing new antimicrobial agents (Atta et al., 2011).

  • Potential Antineoplastic Agents : Some derivatives have been synthesized as potential antineoplastic agents, indicating their application in cancer research and treatment (Looker & Wilson, 1965).

  • Synthesis of Novel Imidazo Thiadiazoles : The compound's derivatives have been used to synthesize novel imidazo thiadiazoles, which have potential applications in pharmaceuticals (Kohara et al., 1996).

properties

IUPAC Name

5-chlorothieno[2,3-d]thiadiazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HClN2O2S2/c6-3-1(5(9)10)2-4(11-3)7-8-12-2/h(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SULMCWUDFGQREH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SC2=C1SN=N2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chlorothieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid

CAS RN

192878-32-3
Record name 5-chlorothieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

79 ml (201.6 mmol) of n-butyllithium (1.6M in hexane) are added at -30° C., under nitrogen, to a solution of 20.4 g (201.6 mmol) of diusopropylamine in 200 ml of tetrahydrofuran (THF). After 20 minutes' stirring at -20° C., the LDA solution so prepared is added dropwise at -90° C., under nitrogen, by means of a capillary, to a suspension of 15.0 g (80.6 mmol) of thieno[2,3-d]1,2,3-thiadiazole-6-carboxylic acid in 150 ml of THF. After 90 minutes' stirring at -50° C., a solution of 42.0 g (177.2 mmol) of hexachloroethane in 70 ml of THF is added at -90° C. and the reaction mixture is heated to room temperature within a period of 2 hours. Then the reaction mixture is poured onto 2 litres of water, the aqueous phase is extracted with diethyl ether and acidified with concentrated hydrochloric acid, and the product is isolated by filtration. There are obtained 17.55 g of light-brown solid having a melting point of 255°-265° C. (decomposition).
Quantity
79 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
42 g
Type
reactant
Reaction Step Four
Name
Quantity
70 mL
Type
solvent
Reaction Step Four
Name
Quantity
2 L
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chlorothieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid
Reactant of Route 2
5-Chlorothieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid
Reactant of Route 3
5-Chlorothieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid
Reactant of Route 4
5-Chlorothieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid
Reactant of Route 5
5-Chlorothieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid
Reactant of Route 6
5-Chlorothieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid

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